2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a thiadiazole group, and a chloro group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiadiazole rings could potentially participate in pi stacking interactions, and the polar functional groups could form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Synthesis and Characterization
Compounds with structural features similar to the query compound have been synthesized through various methods, including cyclization reactions and reactions involving sulfur and nitrogen atoms. For example, Adhami et al. (2012) described the synthesis of thiadiazolobenzamide and its metal complexes, highlighting methods to form new bonds between sulfur and nitrogen atoms and characterize these compounds using spectroscopy and X-ray crystallography (Adhami et al., 2012). This research underscores the complexity of synthesizing thiadiazole derivatives and the importance of detailed structural characterization.
Biological Activities
Several studies have investigated the biological activities of thiadiazole derivatives, focusing on their potential as antimicrobial, antifungal, and anticancer agents. For instance, research on pro-apoptotic indapamide derivatives, which share structural motifs with the query compound, demonstrated significant anticancer activity against melanoma cell lines (Yılmaz et al., 2015). Additionally, Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups, evaluating their anticancer activity against various human cancer cell lines, showing promising results (Tiwari et al., 2017). These findings highlight the therapeutic potential of thiadiazole derivatives in oncology.
Antimicrobial and Antifungal Action
Compounds with thiadiazole components have also been explored for their antimicrobial and antifungal properties. Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). This research suggests the potential of thiadiazole derivatives in developing new antimicrobial and antifungal agents.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O2S3/c1-7-18-19-12(25-7)16-10(22)6-24-14-21-20-13(26-14)17-11(23)8-4-2-3-5-9(8)15/h2-5H,6H2,1H3,(H,16,19,22)(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUFJBGPDYCMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.